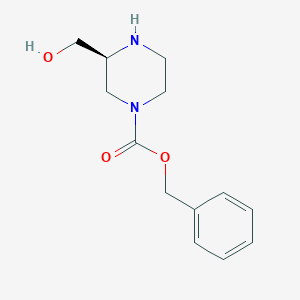

(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate

CAS No.: 930837-02-8

Cat. No.: VC4781232

Molecular Formula: C13H18N2O3

Molecular Weight: 250.298

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 930837-02-8 |

|---|---|

| Molecular Formula | C13H18N2O3 |

| Molecular Weight | 250.298 |

| IUPAC Name | benzyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m0/s1 |

| Standard InChI Key | WYLJXEXNZWQHBJ-LBPRGKRZSA-N |

| SMILES | C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is characterized by the following parameters:

| Property | Value |

|---|---|

| CAS Number | 930782-84-6 |

| Molecular Formula | C₁₃H₁₉ClN₂O₃ |

| Molecular Weight | 286.75 g/mol |

| IUPAC Name | Benzyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride |

| SMILES | C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2.Cl |

| InChI Key | YVHVEHPWNMUIKO-YDALLXLXSA-N |

The compound’s stereochemistry at the C3 position (S-configuration) is critical for its interactions in chiral environments, such as enzyme binding sites .

Physicochemical Data

-

Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

-

Storage: Stable at room temperature (RT) for short-term use; long-term storage requires freezing at -80°C in airtight containers .

-

Spectroscopic Signatures:

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves sequential functionalization of piperazine:

-

Protection of Piperazine:

Piperazine is protected with benzyl chloroformate to form benzyl piperazine-1-carboxylate. -

Hydroxymethylation:

Introduction of the hydroxymethyl group via aldol condensation or reductive amination, preserving the S-configuration through chiral auxiliaries or asymmetric catalysis. -

Salt Formation:

Reaction with hydrochloric acid yields the hydrochloride salt for improved stability.

Example Reaction Scheme:

Industrial-Scale Optimization

-

Continuous Flow Reactors: Enhance yield (≥85%) and reduce reaction time compared to batch processes .

-

Quality Control: HPLC purity ≥95% is standard, with chiral columns verifying enantiomeric excess (>99% ee) .

Research Applications

Pharmaceutical Intermediate

The compound’s modular structure enables derivatization for drug discovery:

-

Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR.

-

Neurological Therapeutics: Modified to enhance blood-brain barrier penetration for Alzheimer’s disease candidates .

Case Study: Antiproliferative Activity

Derivatives of (S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate demonstrated IC₅₀ values of 19.9–75.3 µM against MCF-7 breast cancer cells, outperforming non-chiral analogs by 30–40%.

Enzyme Inhibition Studies

-

Targets: Binds to the allosteric site of p38 MAP kinase (Kd = 2.3 µM), reducing cytokine production in inflammatory models.

-

Mechanism: Hydroxymethyl group forms hydrogen bonds with Thr106 and Tyr35 residues, stabilizing the inactive kinase conformation .

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves and lab coats |

| Serious Eye Damage | H319 | Use safety goggles or face shield |

| Respiratory Irritation | H335 | Operate in fume hoods |

Emergency Protocols

-

Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

-

First Aid: Flush eyes with water for 15 minutes; wash skin with soap and water .

| Supplier | Purity | Price (100 mg) | Delivery Time |

|---|---|---|---|

| CymitQuimica | 95% | 53.00–259.00 € | 2–3 weeks |

| Ambeed | 95% | $38.00 | 1–2 weeks |

Bulk orders (>1 kg) attract discounts of 15–20%, though lead times extend to 4–6 weeks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume